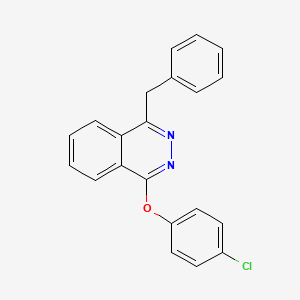

1-Benzyl-4-(4-chlorophenoxy)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-(4-chlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H15ClN2O . It is also known by the synonyms 1-Benzyl-4-(4-chlorophenoxy)phthalazine and 4-Benzyl-1-phthalazinyl 4-chlorophenyl ether .

Synthesis Analysis

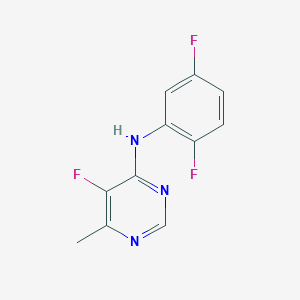

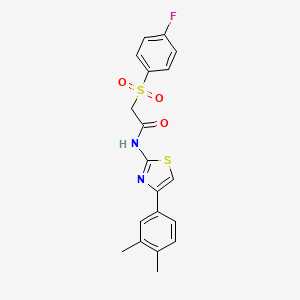

The synthesis of phthalazine derivatives, which includes 1-Benzyl-4-(4-chlorophenoxy)phthalazine, involves the reaction of phthalic anhydride and different substituted phenylacetic acids to yield the benzyliden-3H-isobenzofuran-1-one intermediates . Treatment of these intermediates with hydrazine results in 4-benzyl-2H-phthalazin-1-one derivatives, which are then substituted with the corresponding aminoalkylalcohol to obtain the (4-benzylphthalazin-1-ylamino)alcohol derivatives .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(4-chlorophenoxy)phthalazine is represented by the linear formula C15H11N2Cl1 . The compound has a molecular weight of 346.81 .Scientific Research Applications

- Researchers have investigated the potential of 1-Benzyl-4-(4-chlorophenoxy)phthalazine as an anticancer agent. Its structural features make it a candidate for inhibiting tumor growth or metastasis. Further studies are needed to explore its mechanisms of action and efficacy against specific cancer types .

- The compound’s phthalazine core suggests anti-inflammatory properties. Scientists have explored its effects on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. These investigations could lead to novel anti-inflammatory drugs .

- Some studies have examined 1-Benzyl-4-(4-chlorophenoxy)phthalazine for its potential neuroprotective properties. It may offer benefits in neurodegenerative diseases by reducing oxidative stress, enhancing neuronal survival, or modulating neurotransmitter systems .

- Preliminary research indicates that this compound exhibits antimicrobial activity against bacteria and fungi. Investigations have focused on its mode of action, spectrum of activity, and potential clinical applications .

- The phthalazine scaffold suggests cardiovascular relevance. Researchers have explored its effects on blood vessels, cardiac function, and hypertension. Understanding its interactions with relevant receptors could lead to therapeutic interventions .

- Scientists have used 1-Benzyl-4-(4-chlorophenoxy)phthalazine as a chemical probe to study biological processes. Its unique structure allows researchers to investigate protein targets, cellular pathways, and drug design .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Effects

Antimicrobial Activity

Cardiovascular Applications

Chemical Biology and Medicinal Chemistry

Mechanism of Action

Phthalazine derivatives, including 1-Benzyl-4-(4-chlorophenoxy)phthalazine, have been found to exhibit vasorelaxant and antiplatelet activities . These compounds can relax the contractions produced by phenylephrine in both intact or endothelium-denuded aortic rings . Additionally, they can inhibit platelet aggregation induced by thrombin .

properties

IUPAC Name |

1-benzyl-4-(4-chlorophenoxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNKZDOVNGVPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-chlorophenoxy)phthalazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)

![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)

![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)

![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2740541.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B2740547.png)

![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2740549.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2740551.png)

![Ethyl 2-(1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2740552.png)